2-(Azetidin-3-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(6(8)9)5-2-7-3-5/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWYUKDVYYPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Azetidine Framework: a Cornerstone of Modern Synthesis
The azetidine (B1206935) scaffold, a four-membered saturated nitrogen-containing heterocycle, is a prominent structural motif in a variety of natural products and synthetic compounds with notable physiological activities. researchgate.net Its significance in contemporary chemical synthesis is largely attributed to its inherent ring strain, which is comparable to that of cyclopropane (B1198618) and aziridine. researchgate.net This strain, while rendering the molecule reactive, also provides a degree of stability that allows for manageable handling and selective chemical transformations. researchgate.netrsc.org
In recent years, significant progress has been made in the synthesis of functionalized azetidines through various methods, including intramolecular cyclization, cycloaddition reactions, and the reduction of β-lactams (azetidin-2-ones). rsc.orgacs.orgmagtech.com.cn The versatility of the azetidine ring makes it a valuable synthon in organic synthesis, enabling the construction of more complex molecular architectures. rsc.org Its applications extend to medicinal chemistry, polymer synthesis, and as a chiral template in stereoselective synthesis. rsc.org
Constrained Amino Acids: Precision Tools in Medicinal Chemistry
Constrained amino acids are non-natural amino acid analogs in which the conformational freedom of the backbone or side chain is restricted. This structural rigidity is a powerful tool in medicinal chemistry and chemical biology for several reasons. nih.gov By limiting the number of accessible conformations, researchers can design peptide-based ligands with higher affinity and selectivity for their biological targets. nih.govmdpi.com This conformational constraint can also enhance metabolic stability by protecting the peptide backbone from enzymatic degradation. acs.org
The incorporation of constrained amino acids allows for a detailed exploration of the three-dimensional structure-activity relationships of bioactive peptides. nih.govmdpi.com By fixing the spatial orientation of key pharmacophoric groups, it becomes possible to elucidate the precise binding requirements of a receptor and to design more potent and specific therapeutic agents. nih.gov The use of these modified amino acids has become a fundamental strategy in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. acs.org
2 Azetidin 3 Yl Propanoic Acid: a Key Research Focus
Regioselective and Stereoselective Synthetic Pathways to the Azetidine Core
The construction of the azetidine ring with specific stereochemistry and regiochemistry is a formidable challenge in organic synthesis. researchgate.net Several modern synthetic methods have been developed to address this, offering access to a diverse range of functionalized azetidines.
Horner–Wadsworth–Emmons Reactions in the Formation of Azetidine-3-ylidenes
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of alkenes, typically with a high degree of E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com In the context of azetidine synthesis, the HWE reaction can be employed to introduce an exocyclic double bond at the 3-position of the azetidine ring, forming azetidine-3-ylidenes. These intermediates are valuable for further functionalization.
The reaction begins with the deprotonation of a phosphonate ester to generate a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then adds to a suitable azetidin-3-one (B1332698) precursor. The subsequent elimination of a phosphate (B84403) byproduct yields the desired azetidine-3-ylidene. organic-chemistry.orgyoutube.com The stereochemical outcome of the HWE reaction is influenced by the reaction conditions and the nature of the substrates and reagents used. organic-chemistry.org While the standard HWE reaction generally favors the formation of (E)-alkenes, modifications such as the Still-Gennari variation can be used to obtain (Z)-alkenes with high selectivity. nrochemistry.com
A key advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct, simplifying purification. wikipedia.orgorganic-chemistry.org This methodology has proven useful for the synthesis of various cyclic compounds, including those with five- to seven-membered rings. nrochemistry.com
Organometallic Approaches and Metal-Catalyzed Asymmetric Reductions
Organometallic reagents and metal-catalyzed reactions have become indispensable for the stereoselective synthesis of azetidines. A notable approach involves the reduction of β-lactams (azetidin-2-ones), which are readily available starting materials. acs.org Reagents such as diborane (B8814927), lithium aluminum hydride, and alanes can efficiently reduce the amide bond of the β-lactam to afford the corresponding azetidine, typically with retention of stereochemistry. acs.org
Asymmetric synthesis of chiral azetidines can be achieved through various metal-catalyzed transformations. For instance, rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from an amino acid like D-serine can form the azetidine ring. acs.org Subsequent stereoselective Wittig reactions on the resulting azetidinone can introduce further functionality. acs.org
Furthermore, the development of chiral ligands for metal catalysts has enabled highly enantioselective reactions. For example, single enantiomer 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands in copper-catalyzed asymmetric Henry reactions, achieving high enantiomeric excess for the products. nih.gov The absolute stereochemistry of these azetidine derivatives can be confirmed through methods like single-crystal X-ray diffraction analysis. nih.gov
| Catalyst/Reagent | Transformation | Key Features |
| Diborane, LiAlH₄, Alanes | Reduction of β-lactams | Facile reduction, retention of stereochemistry. acs.org |
| Rhodium catalysts | Carbene insertion into N-H bonds | Formation of the azetidine ring from diazoketones. acs.org |
| Copper catalysts with chiral azetidine ligands | Asymmetric Henry reaction | High enantioselectivity (>99% ee). nih.gov |
Rhodium-Catalyzed Conjugate Additions for Azetidine-Containing Carboxylic Acids
Rhodium-catalyzed conjugate addition reactions represent a powerful strategy for the enantioselective formation of carbon-carbon bonds. This methodology can be applied to the synthesis of azetidine-containing carboxylic acids by adding a suitable nucleophile to an α,β-unsaturated carbonyl compound bearing an azetidine moiety.
For instance, the addition of organoboron reagents to α,β-unsaturated esters or amides catalyzed by a chiral rhodium complex can proceed with high enantioselectivity. The development of specific chiral ligands is crucial for achieving high levels of stereocontrol in these transformations. While the direct application to this compound synthesis is not explicitly detailed in the provided context, the general principles of rhodium-catalyzed asymmetric conjugate additions are well-established for creating chiral carboxylic acid derivatives. nih.gov The reaction of terminal alkynes with carboxylic acids in the presence of a rhodium catalyst can also lead to the formation of Z-enol esters, which can be valuable intermediates. researchgate.net
Continuous Flow Synthesis Techniques for 3-Substituted Azetidines
Continuous flow technology offers a modern and efficient approach to synthesizing 3-substituted azetidines, overcoming challenges associated with handling unstable intermediates in traditional batch processing. nih.govacs.org A key development in this area is the use of N-Boc-3-iodoazetidine as a common precursor for generating either C3-lithiated azetidines or C2-lithiated azetines, depending on the lithiating agent used. nih.govacs.org Flow chemistry enables the safe handling of these highly reactive lithiated intermediates at significantly higher temperatures than are feasible in batch setups. nih.gov This methodology not only improves safety and control but also aligns with green chemistry principles by incorporating environmentally responsible solvents like cyclopentylmethyl ether. nih.govacs.org
| Precursor | Lithiation Agent | Intermediate | Technology | Advantage |
| N-Boc-3-iodoazetidine | Varies | C3-lithiated azetidine or C2-lithiated azetine | Continuous Flow | Enables handling of unstable intermediates at higher temperatures. nih.govacs.org |
Precursor Chemistry and Intermediate Derivatization Strategies
The strategic selection and derivatization of precursor molecules are fundamental to the successful synthesis of complex azetidines. Versatile starting materials like N-Boc-azetidin-3-one and various amino esters serve as key platforms for building the desired molecular architecture through controlled chemical transformations.
Utilization of N-Boc-Azetidin-3-one Derivatives
N-Boc-azetidin-3-one is a highly versatile and widely used precursor in the synthesis of functionalized azetidines. mdpi.comresearchgate.netnih.gov Its ketone functionality makes it an ideal substrate for the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for creating carbon-carbon double bonds. mdpi.comnih.gov This reaction converts the azetidin-3-one into α,β-unsaturated esters, such as methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net These intermediates are pivotal as they readily undergo further transformations, most notably aza-Michael additions, to introduce a wide array of substituents at the C3 position of the azetidine ring. mdpi.comnih.gov The synthesis of chiral azetidin-3-ones has also been achieved through methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamides, bypassing the need for potentially hazardous diazo intermediates. nih.gov
Synthesis via Racemic Amino Esters
Racemic amino esters serve as valuable starting points for the synthesis of azetidine-based amino acids. For instance, racemic N-Boc-amino acids can be prepared as major products through the reaction of racemic amino esters with sodium hydroxide (B78521) in methanol. researchgate.net A significant challenge in this approach is the separation of enantiomers. This is often addressed through optical resolution of the racemates. One effective method employs (S)-4-benzyl-2-oxazolidinone as a chiral resolving agent to form diastereomeric pairs. researchgate.net After the separation of these diastereomers, the pure enantiomers of compounds like 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids can be obtained by treatment with lithium hydroxide and hydrogen peroxide. researchgate.net
Formation of Methyl 2-(Azetidin-3-ylidene)acetates
The formation of methyl 2-(azetidin-3-ylidene)acetates is a critical step in many synthetic pathways leading to 3-substituted azetidines. mdpi.comresearchgate.netnih.gov The most common and reliable method for preparing this intermediate is the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.comnih.gov The synthesis starts from N-Boc-azetidin-3-one, which is reacted with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net The resulting α,β-unsaturated ester, methyl (N-Boc-azetidin-3-ylidene)acetate, is a key building block that serves as an excellent Michael acceptor for the subsequent introduction of various nitrogen nucleophiles. mdpi.comnih.gov
| Reaction | Starting Material | Key Reagent | Intermediate Product |
| Horner-Wadsworth-Emmons | N-Boc-azetidin-3-one mdpi.comresearchgate.netnih.gov | Methyl 2-(dimethoxyphosphoryl)acetate, DBU mdpi.com | Methyl (N-Boc-azetidin-3-ylidene)acetate mdpi.comresearchgate.netnih.gov |
Cascade and Multi-Component Approaches to Azetidine Structures
Cascade and multi-component reactions represent highly efficient strategies for constructing complex molecular scaffolds like azetidines in a single step, minimizing waste and improving operational simplicity. One-pot syntheses of cis-β-lactams, which are precursors to azetidines, have been developed using organocatalytic oxidative condensation of primary amines with subsequent cycloaddition. mdpi.com Another powerful approach is the three-component (2π + 2π) cycloaddition reaction, which can produce substituted azetidines in excellent yields. researchgate.net Furthermore, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium provides a rapid and efficient route to various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org These methods showcase the power of designing reaction sequences where multiple bonds are formed in a single synthetic operation, providing rapid access to diverse azetidine structures.
Enantioselective Approaches for this compound Synthesis
The direct synthesis of enantiomerically pure this compound presents a considerable synthetic challenge. One effective strategy involves the use of chiral starting materials or auxiliaries to guide the stereochemical outcome of the reaction.
A notable approach involves the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, which are closely related to the target compound. This method begins with the Horner-Wadsworth-Emmons reaction between N-Boc-azetidin-3-one and an alkylated phosphonate to yield an N-Boc-azetidine-3-ylidene intermediate. Subsequent hydrogenation of the double bond leads to a racemic mixture of the corresponding propanoate. researchgate.net
To achieve enantioselectivity, a key strategy is the diastereoselective reduction of a chiral precursor. For instance, non-natural azetidine-based amino acids can be synthesized via an organometallic route to create unsaturated carboxylic acid precursors. The subsequent metal-catalyzed asymmetric hydrogenation of these precursors allows for the synthesis of a library of 2-azetidinylcarboxylic acids with high enantiomeric excess. acs.org While this has been demonstrated for 2-azetidinylcarboxylic acids, the principles are applicable to the synthesis of the 3-substituted analogue.
Another powerful method for establishing chirality in the azetidine ring is through the use of chiral N-propargylsulfonamides. These can be readily prepared with high enantiomeric excess and can undergo gold-catalyzed oxidative cyclization to form chiral azetidin-3-ones. nih.gov These chiral ketones can then serve as versatile intermediates for the introduction of the propanoic acid side chain.
The development of enantioselective difunctionalization of azetines also represents a significant advancement. Using a copper/bisphosphine catalyst, it is possible to install two different functional groups at the C-2 and C-3 positions of the azetidine ring with concomitant generation of two stereogenic centers. nih.gov This approach offers a direct route to chiral 2,3-disubstituted azetidines, which could be adapted for the synthesis of this compound.
Optical Resolution Techniques for Racemic Mixtures Using Chiral Auxiliaries
When a synthesis results in a racemic mixture of this compound, optical resolution is necessary to separate the enantiomers. A common and effective method involves the use of chiral auxiliaries to convert the enantiomeric mixture into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. libretexts.orglibretexts.org
A practical example of this approach is the resolution of racemic N-Boc-protected 2-(azetidin-3-yl)-2-alkylpropanoic acids. In this method, the racemic acid is coupled with a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone. researchgate.net The resulting diastereomeric amides can then be separated by chromatography. Following separation, the chiral auxiliary is cleaved to yield the enantiomerically pure N-Boc-amino acids.
The general principle of this technique is outlined in the following table:
| Step | Description |
| 1. Derivatization | The racemic mixture of this compound is reacted with an enantiomerically pure chiral auxiliary (e.g., a chiral amine or alcohol) to form a mixture of diastereomers. |
| 2. Separation | The diastereomers are separated based on their different physical properties, most commonly through fractional crystallization or column chromatography. |
| 3. Cleavage | The chiral auxiliary is removed from each separated diastereomer to yield the individual, enantiomerically pure forms of this compound. |
The choice of the chiral resolving agent is crucial for the success of the resolution. libretexts.orgnih.gov Chiral acids like tartaric acid or mandelic acid, or chiral bases such as brucine (B1667951) or quinine, are commonly employed. libretexts.org The efficiency of the separation depends on the difference in solubility and crystal packing between the diastereomeric salts or derivatives formed. nih.gov
Diastereoselective Synthesis in Azetidine Chemistry
Diastereoselective synthesis is a powerful tool for controlling the relative stereochemistry of multiple stereocenters in a molecule. In the context of this compound, this involves controlling the stereochemical relationship between the substituent at the 3-position of the azetidine ring and the chiral center in the propanoic acid side chain.
A well-established method for the diastereoselective synthesis of β-lactams (azetidin-2-ones) is the Staudinger ketene-imine cycloaddition. mdpi.comresearchgate.net The stereochemical outcome of this reaction can often be controlled by the choice of reactants and reaction conditions, typically favoring the formation of the cis-diastereomer. These chiral β-lactams can then serve as precursors to more complex azetidine derivatives. For instance, cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones have been prepared with high diastereoselectivity through this method. nih.gov
The development of methods for the enantioselective difunctionalization of azetines has also provided a route to 2,3-disubstituted azetidines with complete control over the relative stereochemistry. nih.gov The syn-addition mechanism of the boryl cupration of the azetine double bond governs the complete diastereoselectivity of the process. nih.gov
Furthermore, the reduction of 3,4-disubstituted N-Boc-azetines in the presence of a palladium catalyst and hydrogen leads to the formation of syn-2,3-disubstituted N-Boc azetidines in high yields. medwinpublishers.com This demonstrates a method for controlling the stereochemistry at the C-3 and C-4 positions, which can be conceptually applied to the C-2 and C-3 positions.
The following table summarizes some diastereoselective approaches in azetidine synthesis:
| Reaction Type | Key Features | Stereochemical Outcome | Reference |
| Staudinger Cycloaddition | Reaction of a ketene (B1206846) with an imine. | Often favors the cis-diastereomer. | mdpi.comresearchgate.net |
| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines. | Complete diastereoselectivity via syn-addition. | nih.gov |
| Catalytic Hydrogenation | Reduction of substituted azetines. | Leads to syn-disubstituted azetidines. | medwinpublishers.com |
Control and Retention of Stereochemical Configuration in Ring Transformations
Maintaining the stereochemical integrity of the azetidine ring and its substituents during subsequent chemical transformations is paramount. Several synthetic strategies have been shown to proceed with high fidelity, preserving the established stereochemistry.
One of the most common transformations is the reduction of azetidin-2-ones (β-lactams) to the corresponding azetidines. This reduction can be achieved using reagents such as diborane, lithium aluminum hydride, or alanes. acs.org Crucially, the stereochemistry of the substituents on the azetidine ring is generally retained under these reaction conditions. acs.org This allows for the stereospecific conversion of a chiral β-lactam, synthesized via methods like the Staudinger cycloaddition, into a chiral azetidine.
Ring-opening reactions of azetidines can also proceed with stereochemical control. For example, the heating of iodomethyl azetidines can lead to the formation of pyrrolidines with complete stereocontrol. medwinpublishers.com While this is a ring expansion, it highlights that transformations of the azetidine ring can be conducted without loss of stereochemical information.
Furthermore, palladium-catalyzed C(sp³)–H arylation of N-protected azetidine-2-carboxylic acid can be used to introduce substituents at the C-3 position with a high degree of regio- and stereoselectivity. nih.gov Subsequent functionalization of these arylated intermediates can be carried out while preserving the stereochemistry of the azetidine core. nih.gov
The key to retaining stereochemical configuration often lies in the choice of reagents and reaction conditions that avoid the formation of planar or rapidly inverting intermediates at the stereogenic centers.
Structural Elucidation and Advanced Conformational Analysis
Spectroscopic Characterization Techniques for Azetidine (B1206935) Derivatives
Spectroscopic methods are fundamental to the initial identification and subsequent detailed structural analysis of azetidine derivatives. These techniques provide critical information regarding the molecular framework, functional groups, and connectivity of atoms.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including azetidine derivatives. osti.gov By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure, connectivity, and stereochemistry. ipb.ptadelaide.edu.au The use of higher magnetic field strengths enhances spectral resolution, allowing for the discernment of subtle differences in chemical environments that might be indistinguishable at lower fields. osti.gov
¹H NMR Spectroscopy is instrumental in defining the proton framework of a molecule. For azetidine rings, the chemical shifts and coupling constants of the ring protons are particularly informative. For instance, the relative stereochemistry of substituents on the azetidine ring can often be determined based on the coupling constants between adjacent protons, where Jcis values are typically larger than Jtrans values. ipb.pt Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons, are also crucial for confirming stereochemical assignments. ipb.pt
¹⁵N NMR Spectroscopy directly probes the nitrogen atom of the azetidine ring, offering valuable information about its chemical environment and hybridization state. The chemical shift of the azetidine nitrogen is influenced by factors such as N-alkylation and the electronic nature of substituents on the ring. ipb.ptnih.gov For example, the ¹⁵N resonance of unsubstituted azetidine appears at a specific chemical shift, and this value changes predictably with the introduction of substituents. ipb.pt ¹⁵N NMR can also be used to study the pKa of the azetidine nitrogen. nih.gov
¹⁹F NMR Spectroscopy is a powerful tool for the characterization of fluorinated azetidine derivatives. nih.govslideshare.net Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis. nih.govyoutube.com The large chemical shift dispersion of ¹⁹F NMR often allows for the unambiguous assignment of fluorine signals, even in complex molecules. nih.gov This technique is particularly useful for studying the conformational effects of fluorine substitution on the azetidine ring, as the ¹⁹F chemical shifts can be sensitive to changes in ring puckering. researchgate.net
³¹P NMR Spectroscopy is employed when the azetidine derivative contains a phosphorus atom, such as in phosphinyl-azetidines. This technique provides direct information about the chemical environment of the phosphorus nucleus.
Interactive Data Table: Typical NMR Chemical Shift Ranges for Azetidine Derivatives
| Nucleus | Functional Group | Chemical Shift Range (ppm) |
| ¹H | Azetidine ring protons | 2.0 - 4.0 |
| Protons adjacent to N | ~3.0 - 4.0 | |
| Protons on C3 | ~2.0 - 3.0 | |
| ¹³C | Azetidine ring carbons | 25 - 65 |
| C2 and C4 carbons | 45 - 65 | |
| C3 carbon | 25 - 40 | |
| ¹⁵N | Azetidine nitrogen | -350 to -315 |
| ¹⁹F | Fluorine on azetidine ring | Varies widely based on environment |
| ³¹P | Phosphorus in phosphinyl group | Varies widely based on environment |
Note: These are general ranges and can be influenced by substituents and solvent.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) of ions to a high degree of precision, HRMS allows for the calculation of a unique elemental formula. This is crucial for confirming the identity of a newly synthesized compound and for distinguishing between molecules with the same nominal mass. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, as the way a molecule breaks apart is often characteristic of its structure. capes.gov.brlibretexts.orgmiamioh.edu For azetidine derivatives, fragmentation often involves cleavage of the four-membered ring. capes.gov.br
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. acs.org Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique IR spectrum. For 2-(azetidin-3-yl)propanoic acid, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O of the carboxylic acid, and the O-H of the carboxylic acid. rsc.orgchemicalbook.comresearchgate.net
Single-Crystal X-Ray Diffraction for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. ipb.ptmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the crystal provides detailed information about the arrangement of atoms in the molecule. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry. researchgate.netresearchgate.netacs.org For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is crucial for understanding its biological activity.
Detailed Conformational Studies of this compound and its Analogs
The four-membered azetidine ring is not planar and exists in a puckered conformation. rsc.orgrsc.org The degree of puckering and the preferred conformation can be influenced by the nature and stereochemistry of the substituents on the ring. researchgate.netacs.org For this compound, the propanoic acid substituent at the C3 position will have a significant impact on the conformational preference of the azetidine ring.
Computational modeling and experimental techniques like NMR spectroscopy are used to study the conformational landscape of azetidine derivatives. adelaide.edu.aunih.gov These studies can reveal the relative energies of different conformations and the barriers to interconversion between them. Understanding the conformational preferences of this compound is important as it can influence its ability to bind to biological targets. The puckered nature of the azetidine ring can also affect the solubility and metabolic stability of the compound. acs.org
Advanced Spectroscopic Methods for Complex Structural Assignment
In cases where the structure of an azetidine derivative is particularly complex or ambiguous, advanced spectroscopic methods may be required. These can include two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide information about the connectivity between different atoms in the molecule, helping to piece together the complete structure. researchgate.net For fluorinated analogs, ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximities between fluorine and hydrogen atoms, aiding in stereochemical assignments. In some instances, specialized techniques like solid-state NMR or vibrational circular dichroism (VCD) may be employed to gain further insight into the solid-state conformation or absolute configuration of the molecule.
Derivatization and Structural Diversification of the 2 Azetidin 3 Yl Propanoic Acid Scaffold
Synthesis of Alkyl and Aryl Derivatives
The synthesis of alkyl and aryl derivatives of 2-(azetidin-3-yl)propanoic acid has been achieved through various synthetic strategies. One efficient method involves a Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one with alkylated phosphonates to yield N-Boc-azetidine-3-ylidenes, which are subsequently hydrogenated. researchgate.net The resulting racemic N-Boc-amino acids can be resolved using chiral auxiliaries like (S)-4-benzyl-2-oxazolidinone to obtain enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. researchgate.net
Another approach for creating 3-aryl-3-(azetidinyl)acetic acid derivatives involves a two-step process starting with a catalytic Friedel–Crafts reaction using four-membered ring alcohol substrates, followed by a mild oxidative cleavage. acs.orgnih.gov This method has been utilized to prepare various aryl-substituted azetidine (B1206935) derivatives. acs.org The hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) also yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govnih.gov
Furthermore, the Suzuki-Miyaura cross-coupling reaction has been employed for the diversification of azetidine-containing heterocyclic amino acid derivatives. mdpi.combohrium.comnih.gov For instance, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce different aryl groups. mdpi.combohrium.comnih.gov
A summary of representative alkyl and aryl derivatives is presented in the table below.
| Derivative Class | Synthetic Method | Starting Materials | Key Features |
| 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | Horner-Wadsworth-Emmons reaction, hydrogenation, optical resolution | N-Boc-azetidin-3-one, alkylated phosphonates, (S)-4-benzyl-2-oxazolidinone | Chiral, non-proteinogenic amino acid analogs |
| 3-Aryl-3-(azetidinyl)acetic acid derivatives | Catalytic Friedel–Crafts reaction, oxidative cleavage | Azetidine alcohol substrates, arenes | Introduction of various aryl groups at the 3-position |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Hydroarylation | 3-(Furan-2-yl)propenoic acids/esters, arenes, TfOH | Aryl and furan (B31954) moieties combined on the propanoic acid chain |
| Aryl-substituted azetidine-pyrazole hybrids | Suzuki-Miyaura cross-coupling | Brominated pyrazole-azetidine hybrid, boronic acids | Diverse aryl substitutions on a heterocyclic scaffold |
Incorporation into Heterocyclic Amino Acid Derivatives.nih.govresearchgate.netnih.gov
The this compound scaffold has been successfully integrated into various heterocyclic systems, leading to the creation of novel hybrid amino acid derivatives. These efforts are driven by the desire to combine the unique conformational constraints of the azetidine ring with the diverse chemical and biological properties of other heterocycles.
The synthesis of azetidine-oxetane hybrid amino acid derivatives has been explored to create novel building blocks for medicinal chemistry. researchgate.net A general approach involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate. mdpi.comnih.gov This reaction, catalyzed by DBU, allows for the introduction of various heterocyclic amines to the azetidine core, leading to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov The starting methyl (N-Boc-azetidin-3-ylidene)acetate is typically prepared from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. mdpi.comnih.govnih.gov Similarly, methyl 2-(oxetan-3-ylidene)acetate can be synthesized and reacted with (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.combohrium.comnih.gov
The combination of azetidine and selenazole rings has led to the development of novel heterocyclic amino acid derivatives. researchgate.net One synthetic strategy involves a Hantzsch-type cyclization of a β-ketoester containing an azetidine moiety. researchgate.net Specifically, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate has been synthesized through a [3+2] cycloaddition reaction. researchgate.net The synthesis of 2-arylamino-1,3-selenazoles is generally achieved through the cyclocondensation of arylselenoureas with α-haloketones in the presence of a base like triethylamine. nih.gov
The derivatization of the carboxylic acid functionality of this compound has been a key strategy for creating diverse heterocyclic azetidine-carboxylates. A common approach involves the aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate, which is generated from N-Boc-azetidin-3-one. mdpi.combohrium.comnih.gov This method has been used to synthesize a range of 3-substituted 3-(acetoxymethyl)azetidines by reacting with heterocyclic amines such as pyrrolidine (B122466), piperidine (B6355638), and their derivatives. mdpi.com The Suzuki-Miyaura cross-coupling reaction offers another avenue for diversification, allowing for the introduction of various aryl and heteroaryl groups onto a brominated pyrazole-azetidine hybrid. mdpi.combohrium.comnih.gov
A summary of the synthesis of these heterocyclic derivatives is provided in the table below.
| Hybrid/Derivative | Synthetic Approach | Key Intermediates/Reagents | Resulting Scaffold |
| Azetidine-Oxetane Hybrids | Aza-Michael Addition | Methyl 2-(azetidin-3-ylidene)acetate, NH-heterocycles, DBU | Functionalized 3-substituted 3-(acetoxymethyl)azetidines |
| Azetidine-Selenazole Hybrids | Hantzsch Cyclization / [3+2] Cycloaddition | β-ketoester with azetidine moiety, Arylselenoureas, α-haloketones | Azetidinyl-substituted 1,3-selenazoles |
| Heterocyclic Azetidine-Carboxylates | Aza-Michael Addition / Suzuki-Miyaura Coupling | Methyl 2-(azetidin-3-ylidene)acetate, NH-heterocycles, Brominated pyrazole-azetidine hybrid, Boronic acids | Azetidine core linked to various heterocyclic systems |
Synthesis of Azetidin-2-one (B1220530) (β-Lactam) Analogs and Their Reduction Products.mdpi.comderpharmachemica.com
The synthesis of azetidin-2-one (β-lactam) analogs derived from the this compound scaffold is a significant area of research due to the well-established biological importance of the β-lactam ring. bepls.com The Staudinger [2+2] cycloaddition reaction is a cornerstone for the synthesis of these analogs, involving the reaction of a ketene (B1206846) with an imine. mdpi.commdpi.com
One strategy involves the in situ generation of a ketene from an appropriate acyl chloride, which then reacts with a suitable imine to form the β-lactam ring. mdpi.com For instance, ketenes can be formed from the monomethyl ester chloride of dicarboxylic acids and reacted with imines to produce 3-alkyl- and 3-aryl-2-azetidinones. mdpi.com Another approach utilizes chloroacetyl chloride, which upon reaction with various Schiff bases in the presence of a base like triethylamine, yields 3-chloro-azetidin-2-ones. derpharmachemica.commdpi.com These chloro-substituted β-lactams can be further modified.
The reduction of the azetidin-2-one carbonyl group provides access to the corresponding azetidines. This transformation is commonly achieved using reducing agents such as diborane (B8814927) in tetrahydrofuran (B95107) or lithium aluminum hydride (LiAlH₄). acs.org This reduction typically proceeds with retention of the stereochemistry of the ring substituents. acs.org
A summary of the synthesis and reduction of azetidin-2-one analogs is presented below.
| Reaction Type | Key Reagents/Intermediates | Product Class | Notes |
| Staudinger [2+2] Cycloaddition | Ketenes (from acyl chlorides), Imines (Schiff bases) | Azetidin-2-ones (β-Lactams) | A versatile method for creating substituted β-lactams. mdpi.commdpi.com |
| Reduction of Azetidin-2-one | Diborane, Lithium aluminum hydride (LiAlH₄) | Azetidines | The carbonyl group is reduced to a methylene (B1212753) group. acs.org |
Formation of Spiroazetidine Ring Systems.mdpi.com
The synthesis of spiroazetidine ring systems incorporating the this compound motif represents a method for creating complex, three-dimensional structures. One approach to forming spiro compounds involves the reaction of an exocyclic double bond on the azetidine ring. For example, methyl (N-Boc-azetidin-3-ylidene)acetate can serve as a key intermediate. mdpi.com
While direct spirocyclization involving the propanoic acid side chain is less commonly detailed, the functionalization at the 3-position of the azetidine ring is a primary route to spirocyclic systems. For instance, the aza-Michael addition of cyclic amines to methyl 2-(azetidin-3-ylidene)acetate leads to the formation of 3,3'-disubstituted azetidines, which can be considered precursors or analogs to spirocyclic systems depending on the nature of the added heterocycle. mdpi.com
Peptide and Peptidomimetic Conjugation Strategies
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful tool to enhance structural stability, modulate biological activity, and improve pharmacokinetic profiles. This compound, as a constrained, cyclic analogue of natural amino acids like alanine (B10760859) or GABA, represents a valuable building block for this purpose. Its integration into peptides relies on established chemical strategies, primarily adapted from solid-phase peptide synthesis (SPPS) and solution-phase techniques. These methods allow for the precise placement of the azetidine-containing moiety within a peptide chain, thereby imparting unique conformational constraints and opportunities for further diversification.
The primary approach for incorporating building blocks like this compound is through standard amide bond formation protocols. In this context, the azetidine derivative is treated as an unnatural amino acid. The synthesis requires appropriate protection of the reactive functional groups: the azetidine ring nitrogen and the carboxylic acid. Typically, the azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is stable under coupling conditions but can be removed later if desired.
Solid-Phase Peptide Synthesis (SPPS):
SPPS is the most common method for assembling peptides containing azetidine derivatives. The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support. For the incorporation of an N-Boc protected this compound, standard coupling reagents are employed to facilitate the formation of the peptide bond.
Common coupling reagents used in such syntheses include:
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.com
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and react faster with less epimerization, making them suitable for sterically hindered or unusual amino acids. peptide.com
Phosphonium Salts: Reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for challenging couplings. peptide.com
The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the final peptide. rsc.org
Solution-Phase Synthesis:
While less common for long peptides, solution-phase synthesis is also a viable strategy, particularly for creating smaller peptide fragments or for syntheses where specific manipulations are required that are not compatible with a solid support. umich.edunih.gov In this approach, protected amino acids are coupled in a suitable organic solvent, followed by purification of the resulting di- or tripeptide, which can then be elongated in subsequent steps. acs.org For instance, studies on the synthesis of tetrapeptides containing the related azetidine-2-carboxylic acid have successfully utilized traditional solution-phase methods. umich.edunih.gov
Conformational Influence and Structural Diversification:
The rigid four-membered ring of the azetidine moiety imposes significant conformational constraints on the peptide backbone when incorporated. Research on related azetidine-containing peptides has shown that these units can act as potent turn-inducers, promoting the formation of specific secondary structures like β-turns. researchgate.net This predictable influence on peptide folding is a key advantage in designing peptidomimetics with defined three-dimensional shapes to interact with biological targets. The introduction of a 3-aminoazetidine (3-AAz) subunit, for example, has been shown to greatly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. nih.gov
Furthermore, the azetidine ring itself serves as a handle for post-synthetic modification, a powerful strategy for creating diverse peptide libraries from a common precursor. Once the peptide is assembled, the protecting group on the azetidine nitrogen can be selectively removed, and the exposed secondary amine can be functionalized. This allows for the attachment of various chemical entities, such as fluorescent dyes, biotin (B1667282) tags, or other pharmacophores, through techniques like N-alkylation or acylation. nih.gov A click-based approach using a 2-propynyl carbamate (B1207046) on the azetidine nitrogen has also been demonstrated for late-stage functionalization. nih.gov This dual role—as both a structural constraint and a modifiable scaffold—makes this compound a highly versatile tool in peptidomimetic chemistry.
The table below summarizes findings from studies on related azetidine-containing peptides, illustrating the common synthetic strategies and outcomes that are applicable to the conjugation of this compound.
| Azetidine Building Block | Peptide Type | Synthesis Method | Key Findings |
| Azetidine-2-carboxylic acid | Linear Tetrapeptides | Solution-Phase Synthesis | Incorporation perturbs the normal peptide secondary structure. umich.edunih.gov |
| 3-Aminoazetidine (3-AAz) | Cyclic Tetra-, Penta-, and Hexapeptides | Solid-Phase Synthesis & Macrocyclization | The azetidine unit acts as a turn-inducing element, facilitating cyclization and improving protease stability. nih.gov |
| N-Substituted 3-Aminoazetidine-3-carboxylic acid | Model Di- and Tripeptides | Solution-Phase Synthesis | The moiety acts as a β-turn inducer and can form stabilizing main-chain-to-side-chain hydrogen bonds. researchgate.net |
| 2-Azetidinylcarboxylic acids | Di- and Tripeptides | Solution-Phase Synthesis | New libraries of azetidine amino acids can be efficiently incorporated into small peptide chains. acs.org |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Reaction Mechanisms and Stability (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions and assessing the thermodynamic stability of molecules. For azetidine (B1206935) derivatives, DFT studies have been crucial in understanding their synthesis and reactivity.
Recent research has focused on the synthesis of azetidines through various catalytic methods, with DFT calculations providing deep mechanistic insights. For instance, in the lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were used to investigate the origin of regioselectivity. frontiersin.org The calculations revealed that the transition state leading to the formation of the azetidine ring is energetically favored over the formation of a five-membered pyrrolidine (B122466) ring, a finding consistent with experimental results. frontiersin.org These computational studies suggest that the coordination of the lanthanum catalyst to the substrate plays a key role in directing the reaction pathway. frontiersin.org
The stability of the azetidine ring itself is a subject of computational investigation. The ring strain of azetidines, which is a key determinant of their reactivity, has been quantified through computational models. rsc.org DFT calculations can also be used to determine the pKa values of ionizable groups in a molecule, which is crucial for understanding the stability of compounds like 2-(azetidin-3-yl)propanoic acid under different pH conditions. Studies on N-aryl azetidines have shown that the pKa of the azetidine nitrogen is a critical factor in their chemical stability, with protonation often preceding ring-opening decomposition. nih.gov
| Application Area | Key Findings from DFT Studies | Relevant Compounds |
| Reaction Mechanism | Elucidation of transition state energies to explain regioselectivity in catalyzed ring-closure reactions. | cis-3,4-epoxy amines, Ynamides |
| Reaction Prediction | Prediction of reaction outcomes and yields in photocatalyzed cycloadditions based on frontier orbital energies. | Alkenes, Oximes |
| Molecular Stability | Determination of pKa values to predict chemical stability under varying pH conditions and quantification of ring strain. | N-aryl azetidines, Azetidine |
| Stereoselectivity | Rationalization of high enantioselectivity in desymmetrization reactions by analyzing catalyst-substrate interactions. | N-acyl-azetidines |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound over time. These simulations track the movements of atoms and can reveal preferred conformations, the dynamics of conformational changes, and the influence of the solvent environment.
For azetidine-containing molecules, particularly those with biological relevance, understanding the conformational preferences is crucial. A study on azetidine-2-carboxylic acid (Aze), a proline analogue, used MD simulations to compare its conformational behavior to that of proline. The simulations showed that Aze has a greater tendency to undergo trans→cis peptide bond isomerization, which can induce significant bends in a polypeptide chain. nih.gov This highlights how the subtle change from a five-membered to a four-membered ring can have profound effects on the conformational dynamics of a larger molecule. nih.gov
The conformational landscape of substituted cyclic amino acids, including proline derivatives which share similarities with this compound, has been extensively studied. nih.gov These studies reveal how substituents on the ring influence the puckering of the ring (endo/exo) and the orientation of the side chain. nih.gov For this compound, MD simulations could be used to map the potential energy surface as a function of the azetidine ring pucker and the dihedral angles of the propanoic acid side chain. Such an analysis would identify the low-energy conformations that are most likely to be populated and could be important for its biological activity.
MD simulations are also critical for understanding the stability of protein-ligand complexes. researchgate.net If this compound were to be studied as a ligand for a biological target, MD simulations would be essential to assess the stability of its binding mode and the dynamics of its interactions with the protein's active site. researchgate.net
| System Studied | Key Insights from MD Simulations | Implications |
| Azetidine-2-carboxylic acid (Aze) in pentapeptides | Aze shows a higher propensity for trans→cis isomerization compared to proline. nih.gov | Potential to disrupt protein secondary structures like poly-proline helices. nih.gov |
| Substituted prolines | Substituents modulate the endo/exo ring pucker and backbone dihedral angles (φ, ψ). nih.gov | The propanoic acid group on this compound likely influences its conformational preferences. |
| General protein-ligand complexes | Assessment of the stability of binding poses and identification of key intermolecular interactions over time. researchgate.net | Crucial for validating docking results and understanding the dynamic nature of molecular recognition. |
In Silico Molecular Docking and Interaction Profiling of Azetidine Derivatives
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the structural basis of ligand binding.
Azetidine-containing compounds have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example, novel azetidine amides have been identified as potent inhibitors of the STAT3 protein, a target in cancer therapy. acs.org Docking studies were used to rationalize the structure-activity relationships, showing how modifications to the azetidine scaffold and its substituents could improve binding affinity. acs.org The carboxylate group of some azetidine derivatives was found to be important for interacting with the target protein. acs.org
In another study, derivatives of 2-(3-benzoylphenyl)propanoic acid were synthesized and evaluated as anti-inflammatory and antitumor agents. consensus.app Molecular docking was performed against cyclooxygenase and matrix metalloproteinase enzymes to understand the structural preferences for their inhibition. consensus.app Such studies provide a rationale for the observed biological activities and can guide the design of more potent and selective inhibitors.
For this compound, molecular docking could be employed to predict its binding mode in the active site of a relevant enzyme or receptor. The propanoic acid moiety could form key hydrogen bonds or electrostatic interactions with the target, while the azetidine ring could fit into specific hydrophobic pockets. The stereochemistry at the chiral center of the propanoic acid side chain would also be a critical factor in determining the binding affinity and selectivity.
| Compound Class | Biological Target | Key Findings from Docking |
| Azetidine amides | STAT3 protein acs.org | Identified key interactions and rationalized structure-activity relationships for improved potency. acs.org |
| 2-(3-benzoylphenyl)propanoic acid derivatives | Cyclooxygenases, Matrix metalloproteinases consensus.app | Provided insight into the structural basis for dual-target inhibition. consensus.app |
| Acrylic acid derivatives | Urease, α-Glucosidase nih.gov | Rationalized the mode of interaction within the enzyme active site to explain inhibitory activity. nih.gov |
Theoretical Prediction of Chemical Reactivity and Selectivity in Azetidine Synthesis
Computational chemistry offers powerful tools for the a priori prediction of chemical reactivity and selectivity in the synthesis of complex molecules like azetidines. These theoretical models can guide experimental design, saving time and resources.
One of the significant challenges in azetidine synthesis is controlling regioselectivity and stereoselectivity. Theoretical studies have been instrumental in understanding and predicting these outcomes. For example, in the chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines, DFT calculations were used to uncover the origins of the high enantioselectivity. nih.gov By modeling the transition states, researchers could identify the non-covalent interactions between the catalyst and the substrates that favor the formation of one enantiomer over the other. nih.gov This led to a general model for predicting selectivity in such reactions. nih.gov
Similarly, computational models have been developed to predict the outcome of photocatalyzed reactions for azetidine synthesis. mit.eduthescience.dev By calculating the frontier orbital energies of the reactants, it is possible to predict which pairs of molecules will react to form an azetidine. mit.eduthescience.dev This approach allows for the rapid screening of potential substrates before any experiments are conducted. mit.eduthescience.dev
The reactivity of the azetidine ring itself can also be studied theoretically. The ring strain of azetidines makes them susceptible to ring-opening reactions. rsc.org Computational methods can be used to model the transition states for these reactions and to predict the conditions under which ring-opening will occur. This is particularly important for designing stable azetidine-containing compounds for applications in medicinal chemistry.
| Synthetic Challenge | Computational Approach | Key Predictive Insights |
| Enantioselectivity | DFT calculations of transition state energies in catalyzed reactions. nih.gov | Rationalization and prediction of enantiomeric excess based on catalyst-substrate interactions. nih.gov |
| Reaction Feasibility | Calculation of frontier orbital energies for photocatalyzed reactions. mit.eduthescience.dev | Pre-screening of substrates to predict successful reaction pairs. mit.eduthescience.dev |
| Regioselectivity | DFT modeling of competing reaction pathways in catalyzed ring closures. frontiersin.orgnih.gov | Prediction of the favored ring size (e.g., azetidine vs. pyrrolidine) based on transition state analysis. frontiersin.orgnih.gov |
| Ring Stability | Modeling of ring-opening reaction pathways and transition states. rsc.org | Prediction of the chemical stability of the azetidine ring under various conditions. |
Biological Activity and Mechanistic Investigations: in Vitro and Theoretical Perspectives
Antimicrobial Activity of Azetidine-Containing Compounds
Azetidine (B1206935) derivatives have demonstrated a broad spectrum of antimicrobial activities. The β-lactam ring, a core feature of many azetidin-2-ones, is a well-established pharmacophore responsible for the antibacterial action of famous antibiotic classes like penicillins and cephalosporins. ontosight.ainih.gov The antimicrobial efficacy of azetidine compounds is often influenced by the nature of substitutions on the azetidine ring. wisdomlib.org
For instance, new series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and anti-tubercular activity against Mycobacterium tuberculosis. psu.edu Some of these synthesized compounds showed significant activity against these microbial strains. psu.edu Specifically, compounds with a phenyl or heterocyclic moiety at the 4-position of the β-lactam ring exhibited increased antimicrobial activity. psu.edu
In another study, newly synthesized N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov One compound, in particular, displayed notable antibacterial activity, especially against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov Furthermore, some propionic acid derivatives containing a furan (B31954) ring have shown good antimicrobial activity against Candida albicans and also suppressed the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. nih.gov
The antimicrobial potential of azetidine derivatives extends to various other structural motifs. ontosight.ai For example, some newly synthesized azetidinone derivatives were evaluated for their antibacterial activity and compared to the standard drug Moxifloxacin. bepls.com Although less active than the standard, one of the tested compounds showed the maximum activity among the synthesized derivatives. bepls.com
| Compound Type | Target Organisms | Key Findings | Citation |
|---|---|---|---|
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives | S. aureus, E. coli, C. albicans, M. tuberculosis | Significant activity against tested strains; phenyl/heterocyclic group at C4 enhances activity. | psu.edu |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Gram-positive and Gram-negative bacteria | Compound 4a2 showed highest activity against S. epidermidis, E. faecalis, and P. aeruginosa. | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | C. albicans, E. coli, S. aureus | Good activity against C. albicans and suppression of bacteria at 64 µg/mL. | nih.gov |
| Azetidinone derivatives | Bacterial strains | Compound Vb showed the highest antibacterial activity among the synthesized derivatives. | bepls.com |
Anti-Proliferative and Apoptosis-Inducing Properties of Azetidin-2-one (B1220530) Analogs (in vitro)
Azetidin-2-one (β-lactam) analogs have emerged as a promising class of anti-cancer agents, exhibiting significant anti-proliferative and apoptosis-inducing properties in various cancer cell lines. nih.gov These compounds often act as mimics of combretastatin (B1194345) A-4 (CA-4), a potent natural anti-cancer agent, by replacing its cis-double bond with the azetidinone ring. nih.gov This structural modification can enhance anti-proliferative effects and prevent the inactivation that occurs with the isomerization of CA-4. nih.gov
A series of 1,4-diaryl-2-azetidinone analogs demonstrated potent anti-proliferative activity in breast cancer cells. mdpi.com For instance, the 3-(2-thienyl) analogue 28 and the 3-(3-thienyl) analogue 29 showed high potency in human MCF-7 breast cancer cells with IC50 values of 7 nM and 10 nM, respectively, which are comparable to CA-4. nih.gov These compounds also displayed potent activity in MDA-MB-231 breast cancer cells without significant toxicity to normal murine breast epithelial cells. nih.gov
Further studies on chiral fluorinated azetidin-2-ones revealed a compound, 18 , with potent activities against five cancer cell lines, including a drug-resistant one, with IC50 values ranging from 1.0 to 3.6 nM. nih.gov Mechanistic investigations showed that this compound disrupts tubulin polymerization, blocks the cell cycle in the G2/M phase, and induces cellular apoptosis. nih.gov Similarly, a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) and related analogs, designed as colchicine-binding site inhibitors, demonstrated significant in vitro anti-proliferative activities in MCF-7 and MDA-MB-231 breast cancer cells, with some compounds having IC50 values in the 10–33 nM range. nih.gov
The induction of apoptosis is a key mechanism for the anti-cancer effects of these azetidin-2-one derivatives. nih.gov For example, L-azetidine-2-carboxylic acid (AZE) has been shown to reduce cell viability and increase the BAX/Bcl2 ratio, an indicator of apoptosis susceptibility, in BV2 microglial cells at concentrations above 1000 µM. mdpi.com Caspase-3 assays have also confirmed that azetidin-2-one derivatives induce apoptosis in B16F10 melanoma cells. nih.gov
Molecular Mechanism of Action in Biological Systems (e.g., Tubulin Inhibition)
The primary molecular mechanism underlying the anti-proliferative activity of many azetidin-2-one analogs is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein for cell structure and division, and its disruption leads to cell cycle arrest and apoptosis. mdpi.com Azetidinone-based compounds often act as tubulin-targeting agents by interacting with the colchicine-binding site on β-tubulin. mdpi.comnih.gov
A series of azetidin-2-ones, where the cis double bond of combretastatin A-4 was replaced with the azetidinone ring, were synthesized and evaluated for their tubulin-binding activity. nih.gov Tubulin-binding studies of the potent 3-(2-thienyl) analogue 28 (IC50=1.37 μM) confirmed that tubulin is the molecular target for this series of compounds. nih.gov Similarly, novel 3-(prop-1-en-2-yl)azetidin-2-one analogs were shown to inhibit tubulin polymerization in vitro and interact at the colchicine-binding site. nih.gov
Molecular docking studies have further elucidated the interaction between azetidin-2-one derivatives and tubulin. nih.gov For instance, in silico analysis of the chemical interactions of compound 6 [N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one] with the colchicine (B1669291) binding site of human α/β-tubulin suggested that its mechanism of action involves molecular interaction with the amino acids outlining this binding site. nih.gov This interaction with tubulin leads to damage to the cytoskeleton and induces apoptosis. nih.gov
| Compound/Analog Series | Cancer Cell Line(s) | IC50 Values | Mechanism of Action | Citation |
|---|---|---|---|---|
| 3-(2-thienyl) analogue 28 | MCF-7 | 7 nM | Tubulin Inhibition | nih.gov |
| 3-(3-thienyl) analogue 29 | MCF-7 | 10 nM | Tubulin Inhibition | nih.gov |
| Chiral fluorinated azetidin-2-one 18 | 5 cancer cell lines (including drug-resistant) | 1.0 - 3.6 nM | Disruption of tubulin polymerization, G2/M cell cycle arrest, apoptosis induction | nih.gov |
| 3-(prop-1-en-2-yl)azetidin-2-one analogs (e.g., 9h, 9q, 9r) | MCF-7, MDA-MB-231 | 10 - 33 nM | Inhibition of tubulin polymerization at the colchicine-binding site | nih.gov |
| L-azetidine-2-carboxylic acid (AZE) | BV2 microglial cells | >1000 µM | Induction of apoptosis (increased BAX/Bcl2 ratio) | mdpi.com |
Modulatory Effects on Neurotransmitter Systems (e.g., GABA Analogs)
Azetidine derivatives have been investigated for their potential to modulate neurotransmitter systems, particularly as analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. drugs.comwikipedia.org GABA analogs are structurally similar to GABA and can influence nerve cell activity. drugs.com
Conformationally constrained azetidine derivatives have been evaluated as GABA uptake inhibitors. nih.gov A study involving azetidine derivatives substituted at the 2- or 3-position with an acetic acid or carboxylic acid function explored their affinity for the GABA transporters GAT-1 and GAT-3. nih.gov Azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed the highest potency at GAT-1, with IC50 values of 2.83 μM and 2.01 μM, respectively. nih.gov The most potent GAT-3 inhibitor was a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, with an IC50 value of 15.3 μM. nih.gov
Furthermore, novel cis- and trans-azetidine analogs have been synthesized and shown to potently inhibit vesicular dopamine (B1211576) (DA) uptake. nih.gov These analogs were designed by reducing the central piperidine (B6355638) ring of lobelane (B1250731) to a four-membered azetidine ring. nih.gov All tested azetidine analogs exhibited potent inhibition of [³H]DA uptake into isolated synaptic vesicles, with Ki values of 66 nM or less. nih.gov The cis-4-methoxy analog was the most potent inhibitor with a Ki of 24 nM. nih.gov
Inhibition of Pathogen Development (e.g., Plasmodium species)
Azetidine-containing compounds have shown promise as inhibitors of pathogen development, particularly against Plasmodium species, the causative agents of malaria. nih.govacs.org A series of azetidine-2-carbonitriles have been identified as potent antimalarial inhibitors that target the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite. nih.govacs.orgresearchgate.netmedchemexpress.cn
One optimized compound, BRD9185, demonstrated in vitro activity against multidrug-resistant blood-stage parasites with an EC50 of 0.016 μM and was curative in a P. berghei mouse model after only three doses. nih.govacs.orgresearchgate.net Another compound from this series, BRD7539, showed potent activity against both multidrug-resistant asexual blood-stage (P. falciparum) and liver-stage (P. berghei) parasites. nih.govacs.org
Bicyclic azetidines have also been found to be effective against the diarrheal pathogen Cryptosporidium by inhibiting the parasite's phenylalanyl-tRNA synthetase. nih.gov The most potent growth inhibitor identified was a bicyclic azetidine, BRD3914, with an EC50 of 62 nM against C. parvum. nih.gov
Conformational Inducers in Peptides: Reverse and Gamma Turn Induction
The rigid structure of the azetidine ring makes it a valuable tool for inducing specific conformations in peptides. nih.gov Specifically, 2-alkyl-2-carboxyazetidines (Aze) have been shown to be effective in stabilizing gamma-turn-like conformations in short peptides. nih.gov
A study analyzing the 3D structure of model tetrapeptides containing Aze residues found that the four-membered ring forces the peptide to preferentially adopt gamma-turn conformations. nih.gov This is in contrast to the five-membered ring of proline, which tends to induce beta-turns. nih.gov The presence of an alkyl group at the alpha-position of the azetidine-2-carboxylate ring significantly enhances this turn-inducing ability. nih.gov This property makes 2-alkyl-Aze residues useful tools for defining the role of gamma-turn structures in the bioactive conformation of peptides. nih.gov
Applications As Molecular Scaffolds and Chemical Building Blocks
Utility in Preclinical Drug Discovery Programs and Lead Optimization
The incorporation of small, constrained ring systems like azetidine (B1206935) is a well-established strategy in preclinical drug discovery for improving the physicochemical and pharmacokinetic properties of lead compounds. Azetidines are recognized for their ability to impart desirable characteristics such as increased metabolic stability, improved solubility, and reduced off-target toxicity. The propanoic acid moiety of 2-(Azetidin-3-yl)propanoic acid provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) during lead optimization. nih.govnuvisan.comaltasciences.comresearchgate.net
In the context of lead optimization, the azetidine ring can serve as a bioisosteric replacement for more common but less stable or more flexible structural motifs. This can lead to enhanced target affinity and selectivity. For instance, the rigid azetidine core can orient appended functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with a biological target. The development of potent and selective agonists for the TGR5 receptor, a target for metabolic diseases, has benefited from the use of azetidine-containing scaffolds in lead optimization efforts. nih.gov While specific examples detailing the use of This compound in extensive preclinical programs are not widely published, its structural features strongly suggest its potential as a valuable building block for generating novel lead compounds with improved drug-like properties.
Contribution to Peptidomimetic Chemistry and Foldamer Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and oral bioavailability. The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design. This compound can be considered a constrained analog of natural amino acids like proline or alanine (B10760859). Its rigid azetidine ring can induce specific turns or secondary structures in peptide chains, thereby influencing their conformation and biological activity.
The field of foldamer research focuses on the design of synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins. The conformational rigidity of the azetidine ring makes This compound an attractive monomer for the construction of novel foldamers. By alternating this constrained amino acid with more flexible units, researchers can create new helical or sheet-like structures with potential applications in areas such as catalysis, materials science, and as inhibitors of protein-protein interactions. A diversity-oriented synthesis strategy has been successfully employed to create libraries of macrocyclic peptidomimetics, highlighting the value of incorporating diverse building blocks to explore new chemical space. rsc.org
Role in Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. cam.ac.ukcam.ac.uk The azetidine scaffold is particularly well-suited for DOS due to its three-dimensional nature and the potential for functionalization at multiple positions. nih.govnih.gov
This compound is an ideal starting material for DOS. The carboxylic acid group can be readily converted into a wide range of functional groups, such as amides, esters, and ketones, through standard coupling chemistries. The secondary amine of the azetidine ring provides another point for diversification. This dual functionality allows for the rapid generation of large combinatorial libraries of compounds with a common azetidine core but varied peripheral substituents. Such libraries can be screened against a wide array of biological targets to identify novel hits for drug discovery programs. The synthesis of diverse libraries based on azetidine scaffolds has been shown to be a fruitful approach for accessing novel chemical space, particularly for complex targets like those in the central nervous system. nih.gov
Applications in Catalysis as Ligands and Substrates for Chemical Transformations
The nitrogen atom within the azetidine ring of This compound can act as a ligand for transition metals. The combination of the azetidine nitrogen and the carboxylate group can form a bidentate chelate with a metal center. Chiral versions of this compound could be employed as ligands in asymmetric catalysis, where the rigid azetidine backbone can create a well-defined chiral environment around the metal, potentially leading to high enantioselectivity in chemical reactions.
While specific studies employing This compound as a ligand are not prominent in the literature, the principle has been demonstrated with related structures. For example, derivatives of propanoic acid have been used to synthesize new ligands that form complexes with various metal ions. researchgate.net Furthermore, the strained four-membered ring of the azetidine moiety can be susceptible to ring-opening reactions under certain catalytic conditions, making derivatives of This compound interesting substrates for developing novel chemical transformations.
Conclusions and Future Research Trajectories
Current Achievements and Gaps in 2-(Azetidin-3-yl)propanoic Acid Research
Research into azetidine-containing compounds has revealed their potential as valuable components in drug development. The constrained nature of the azetidine (B1206935) ring can impart favorable physicochemical properties to molecules, such as increased metabolic stability and improved binding affinity to biological targets.
Key Achievements:
Established Synthetic Pathways: Methodologies for the synthesis of azetidine-based compounds, including derivatives of this compound, have been developed. These often involve multi-step processes and the use of protecting groups to manage the reactivity of the azetidine ring.
Incorporation into Peptidomimetics: Azetidine-containing amino acids are recognized for their ability to act as surrogates for natural amino acids, enabling the creation of peptidomimetics with altered conformations and enhanced biological activity. researchgate.net
Diverse Biological Activities: The broader class of azetidin-2-ones has demonstrated a wide array of biological effects, including antimicrobial, antifungal, anti-inflammatory, and cholesterol absorption inhibitory properties. mdpi.comnih.govmanipal.edu This suggests that derivatives of this compound could also possess significant therapeutic potential.
Gaps in Current Knowledge:
Limited Specific Research: While the broader class of azetidines is studied, specific research focusing solely on this compound and its unique properties is less prevalent.
Stereospecific Synthesis Challenges: The development of efficient and highly stereoselective synthetic routes to produce specific enantiomers of this compound remains an area for improvement. researchgate.net
Undefined Biological Profile: The full spectrum of biological activities for this compound has not been extensively investigated.
Emerging Synthetic Methodologies and Their Potential Impact
Advances in synthetic organic chemistry are poised to significantly impact the accessibility and derivatization of this compound.
Emerging Methodologies:
Catalytic Approaches: The use of transition metal catalysts, such as gold and rhodium, is enabling novel and more efficient cyclization and functionalization reactions to form the azetidine ring. researchgate.netnih.gov
Flow Chemistry: Continuous flow reactors offer potential advantages for the synthesis of azetidine-containing compounds, including improved safety, scalability, and reaction control.
Enzymatic Synthesis: Biocatalysis presents an attractive green chemistry approach for the asymmetric synthesis of chiral amino acids, a strategy that could be adapted for producing enantiomerically pure this compound. researchgate.net
Potential Impact:
Increased Accessibility: More efficient and scalable synthetic routes will make this compound and its derivatives more readily available for research and development.
Library Synthesis: The ability to rapidly generate diverse libraries of this compound analogs will accelerate the discovery of new bioactive compounds.
Cost-Effective Production: Improved synthetic methods could lead to more cost-effective manufacturing processes, a crucial factor for the development of new pharmaceuticals. researchgate.net
Unexplored Avenues for Biological Activity and Application
The unique structural features of this compound suggest a range of biological activities that are yet to be fully explored.
Potential Therapeutic Areas:
Neurological Disorders: Given that some azetidine derivatives act as GABA analogues, exploring the potential of this compound in neurological disorders is a promising avenue. researchgate.net
Infectious Diseases: The established antimicrobial properties of azetidin-2-ones provide a strong rationale for investigating the antibacterial and antifungal potential of this compound derivatives. mdpi.commanipal.edunih.gov
Oncology: The anti-tumor activity observed in some azetidinone compounds suggests that this scaffold could be a starting point for the development of new anticancer agents. mdpi.com
Metabolic Diseases: The role of related compounds as GPR40 agonists and EP3 receptor antagonists points to potential applications in metabolic diseases like diabetes. nih.govnih.gov
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation will be crucial for accelerating research into this compound.
Computational Approaches:
Molecular Docking: In silico screening of this compound derivatives against various biological targets can help prioritize compounds for synthesis and testing.
Quantum Mechanics Calculations: These methods can provide insights into the conformational preferences and electronic properties of the molecule, aiding in the design of more potent analogs.
Predictive ADMET Modeling: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, guiding lead optimization.
Integrated Workflow:
An integrated approach would involve using computational methods to design novel this compound analogs with desired properties. These virtual compounds would then be synthesized and their biological activity evaluated experimentally. The experimental data would, in turn, be used to refine and improve the computational models, creating a powerful feedback loop for drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)propanoic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with propanoic acid precursors. For example, nucleophilic substitution or amidation reactions using tert-butoxycarbonyl (Boc)-protected azetidine intermediates can minimize undesired side products. Purification via reversed-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) improves yield . Solid-phase synthesis may enhance scalability, as seen in analogous amino acid derivatives .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of -NMR (to verify azetidine ring protons at δ 3.0–3.5 ppm and propanoic acid protons at δ 2.5–2.8 ppm), -NMR (to confirm carbonyl carbons at ~175 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may resolve stereochemical ambiguities, as applied to similar bicyclic amines .
Q. What are the key solubility and stability considerations for this compound in aqueous buffers?
- Methodological Answer : The compound’s zwitterionic nature (pKa ~2.5 for carboxylate and ~9.5 for azetidine NH) dictates solubility. Buffers at pH 6–8 enhance aqueous stability. Long-term storage at -20°C in lyophilized form is advised, with periodic LC-MS checks for degradation, as recommended for related propanoic acid derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can yield enantiomerically pure forms. Computational docking studies (e.g., Schrödinger Suite) predict stereochemical outcomes, as demonstrated for fluoropyridinyl-propanoic acids .
Q. What strategies address contradictory data on the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Conflicting reports may arise from solvent polarity or protecting group mismatches. Systematic screening of coupling agents (e.g., HATU vs. EDC/HOBt) in DMF or DCM, paired with -NMR monitoring (if fluorinated analogs are used), resolves inconsistencies. Refer to comparative studies on phenylpropanoyl-diazepane derivatives for optimization .
Q. How can computational modeling predict the compound’s binding affinity for γ-aminobutyric acid (GABA) receptors?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking (AutoDock Vina) using GABA receptor structures (PDB: 6HUP) can model interactions. Validate predictions with radioligand displacement assays (e.g., -muscimol competition), as applied to PPARγ agonists .
Q. What analytical techniques resolve degradation products under oxidative stress conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) with UPLC-QTOF-MS identifies major degradants. Compare fragmentation patterns with synthetic standards. For azetidine ring oxidation, electron paramagnetic resonance (EPR) detects radical intermediates .
Data Interpretation and Optimization
Q. How should researchers reconcile discrepancies in reported pKa values for analogous propanoic acid derivatives?
- Methodological Answer : Variations arise from solvent polarity (aqueous vs. DMSO) and ionic strength. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and validate with computational tools (MarvinSketch). Cross-reference databases like NIST Chemistry WebBook for consensus values .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer : Fluorescence-based assays (e.g., tryptophan quenching for trypsin-like proteases) or calorimetric methods (ITC) quantify inhibition constants (). Pre-incubate the compound with target enzymes (e.g., angiotensin-converting enzyme) and compare to controls, as detailed for pyridinyl-propanoic acids .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
